molecular formula C23H20N2O3S B2413334 N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 391867-60-0

N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2413334
CAS No.: 391867-60-0
M. Wt: 404.48
InChI Key: YQMHFDOUEUEARP-UHFFFAOYSA-N
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Description

N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties

Preparation Methods

The synthesis of N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves several steps. One common synthetic route includes the following steps :

    Formation of the Thiazole Ring: The thiazole ring is typically synthesized through a cyclization reaction involving a thioamide and a haloketone. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate.

    Coupling with Chromene Derivative: The thiazole intermediate is then coupled with a chromene derivative through a condensation reaction. This step often requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Final Amidation: The final step involves the amidation of the coupled product with a suitable amine, such as tert-butylamine, to form the desired compound. This reaction is typically carried out in an organic solvent like dichloromethane.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to enhance efficiency and yield.

Chemical Reactions Analysis

N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carbonyl group in the chromene moiety, converting it to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring. Halogenated derivatives can be synthesized using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfone derivative.

Scientific Research Applications

N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antibacterial and antitumor agent.

    Biological Research: Researchers use this compound to study the mechanisms of action of thiazole derivatives and their interactions with biological targets. It serves as a model compound for understanding the structure-activity relationships of thiazole-based drugs.

    Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes. It is explored for its potential in creating advanced polymers and catalysts.

Comparison with Similar Compounds

N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Properties

IUPAC Name

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S/c1-23(2,3)15-10-8-14(9-11-15)17-13-29-22(24-17)25-21(27)20-12-18(26)16-6-4-5-7-19(16)28-20/h4-13H,1-3H3,(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMHFDOUEUEARP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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